1-Methyl-4-piperidin-3-yl-piperazine

Description

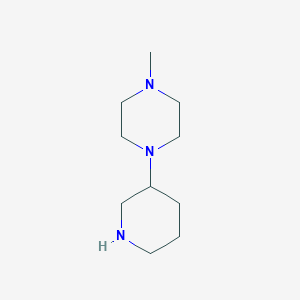

1-Methyl-4-piperidin-3-yl-piperazine is a piperazine derivative characterized by a methyl group attached to the piperazine ring and a piperidin-3-yl substituent at the 4-position. Its structure combines the conformational flexibility of piperazine with the steric and electronic effects of the piperidine moiety, enabling interactions with biological targets such as NK1, NK2, and NK3 receptors .

Properties

Molecular Formula |

C10H21N3 |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

1-methyl-4-piperidin-3-ylpiperazine |

InChI |

InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h10-11H,2-9H2,1H3 |

InChI Key |

XVGLITJQBBRZMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2CCCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility. Below is a detailed comparison of 1-methyl-4-piperidin-3-yl-piperazine with structurally related analogs:

Positional Isomers: 3-yl vs. 4-yl Substitution

- 1-Methyl-4-piperidin-4-yl-piperazine (CAS 23995-88-2): This isomer differs in the substitution position of the piperidine group (4-yl instead of 3-yl). Pharmacologically, positional isomers often show divergent receptor affinities. For example, 4-yl-substituted analogs may exhibit reduced NK1 antagonism compared to 3-yl derivatives .

Phenylpiperazine Derivatives

- 1-(2-Methoxyphenyl)-4-(piperidin-3-ylmethyl)piperazine (CAS data in ): This compound replaces the methyl group with a 2-methoxyphenyl ring and introduces a piperidin-3-ylmethyl chain. However, the bulky substituent may reduce metabolic stability compared to the simpler methyl group in the target compound .

- Benzylpiperazines (e.g., BZP, TFMPP): These lack the piperidine moiety and instead feature arylalkyl groups. BZP derivatives are associated with stimulant effects via monoamine transporter modulation, contrasting with the neurokinin-targeted activity of piperidinyl-piperazines .

Piperidine-Piperazine Hybrids

- Sch-350634 ():

A CCR5 antagonist with a piperidine-piperazine core. Unlike the target compound, Sch-350634 includes a pyridinylcarbonyl group and a trifluoromethylphenyl substituent, which confer selectivity for CCR5 over muscarinic receptors. This highlights how peripheral substituents dictate target specificity . - Neurokinin Antagonists ():

Compounds like 1-piperidin-3-yl-4-piperidin-4-yl-piperazine share structural motifs with the target molecule but incorporate additional substituents (e.g., aryl groups) to enhance NK1/NK3 binding. The methyl group in this compound may optimize pharmacokinetic properties by reducing polarity .

Pharmacological and Physicochemical Data

Table 1: Key Comparisons

Pharmacokinetic Considerations

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis conditions for 1-Methyl-4-piperidin-3-yl-piperazine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:

- Temperature : Maintain 50–80°C for coupling reactions to minimize side products .

- Solvent selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity .

- Catalysts : Palladium or nickel complexes improve coupling efficiency in heterocyclic systems .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization ensures ≥95% purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and piperazine ring conformation. For example, distinct methyl group signals at δ 1.2–1.5 ppm confirm successful substitution .

- IR Spectroscopy : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1600–1650 cm⁻¹ (C-N stretching) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₀H₁₈N₂) .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays involving this compound be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or target specificity. Systematic approaches include:

- Radioligand Binding Assays : Compare Ki values under standardized pH (7.4) and temperature (37°C) to ensure consistency .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bonding mismatches in receptor-ligand interactions .

- Selectivity Profiling : Screen against related receptors (e.g., 5-HT1A vs. α2-adrenergic) to rule off-target effects .

Q. What strategies enhance the pharmacokinetic profile of this compound derivatives for CNS-targeted applications?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce methyl or ethyl groups to improve BBB penetration (logP target: 2–3) .

- Metabolic Stability : Incorporate electron-withdrawing substituents (e.g., fluorine) at para positions to reduce CYP450-mediated oxidation .

- Solubility Optimization : Co-crystallization with oxalic acid (as in ) or salt formation enhances aqueous solubility for in vivo studies .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the impact of 3D conformation on the biological activity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to correlate chair vs. boat piperazine conformations with activity .

- Conformational Restriction : Synthesize rigid analogs (e.g., spirocyclic derivatives) and compare IC50 values in functional assays .

- Molecular Dynamics Simulations : Simulate ligand-receptor complexes over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Ser159 in 5-HT2A) .

Q. What methodologies address discrepancies in solubility and stability data across different experimental setups?

- Methodological Answer :

- Standardized Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for solubility measurements; avoid DMSO concentrations >1% to prevent artifactual results .

- Accelerated Stability Studies : Incubate compounds at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Inter-laboratory Validation : Share samples with collaborating labs to control for instrumentation variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.